

# A Comprehensive Overview of the Pharmacological Profile of Umbelliprenin

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |               |           |
|----------------------|---------------|-----------|
| Compound Name:       | Umbelliprenin |           |
| Cat. No.:            | B1683724      | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Umbelliprenin**, a naturally occurring sesquiterpene coumarin, has garnered significant scientific interest due to its diverse and promising pharmacological activities.[1][2] Found in various plants of the Apiaceae and Rutaceae families, particularly in the genus Ferula, this compound has demonstrated a range of biological effects, including anticancer, anti-inflammatory, and neuroprotective properties.[1][2] This technical guide provides an in-depth overview of the pharmacological profile of **umbelliprenin**, summarizing key quantitative data, detailing experimental protocols, and visualizing implicated signaling pathways to support further research and drug development endeavors.

Physicochemical Properties

| Property          | -<br>Value              | Reference |
|-------------------|-------------------------|-----------|
| Molecular Formula | C24H30O3                | [1]       |
| Molecular Weight  | 366 g/mol               | [1]       |
| Appearance        | White crystalline solid | [1]       |
| Melting Point     | 57.5 to 59.1 °C         | [1]       |



# Pharmacological Activities Anticancer Activity

**Umbelliprenin** exhibits potent anticancer effects across a variety of cancer cell lines through multiple mechanisms, including the induction of apoptosis, inhibition of cell proliferation, and suppression of angiogenesis and metastasis.[3][4] A meta-analysis has suggested that **umbelliprenin** may have a slightly higher potency than the related compound auraptene, potentially due to its increased lipophilicity.[5]

The following table summarizes the half-maximal inhibitory concentration (IC50) values of **umbelliprenin** against various cancer cell lines.



| Cell Line  | Cancer Type               | IC50 Value                                          | Incubation<br>Time (h) | Reference |
|------------|---------------------------|-----------------------------------------------------|------------------------|-----------|
| 4T1        | Breast Cancer             | 32.13 μg/ml                                         | 24                     | [6]       |
| 4T1        | Breast Cancer             | 24.53 μg/ml                                         | 48                     | [6]       |
| 4T1        | Breast Cancer             | 71.36 μg/ml                                         | 72                     | [6]       |
| MCF-7      | Breast Cancer             | 30-75 μΜ                                            | Not Specified          | [7]       |
| MDA-MB-231 | Breast Cancer             | IC10: 20 μM,<br>IC5: 10 μM                          | Not Specified          | [8]       |
| SKBR-3     | Breast Cancer             | 103.9 μΜ                                            | Not Specified          |           |
| CT26       | Colorectal<br>Cancer      | 51.4 ± 2.9 μM                                       | 24                     | [3]       |
| HT29       | Colon Cancer              | 36.4 ± 1.6 μM                                       | 24                     | [3]       |
| DLD-1      | Colon Cancer              | Not Specified<br>(reduced viability<br>at 10 μg/mL) | Not Specified          | [3]       |
| A549       | Lung<br>Adenocarcinoma    | 52 μΜ                                               | Not Specified          | [7]       |
| QU-BD      | Small Cell Lung<br>Cancer | 47 μΜ                                               | Not Specified          | [7]       |
| AGS        | Gastric Cancer            | 11.74 μΜ                                            | Not Specified          | [7]       |
| BGC-823    | Gastric Cancer            | 24.62 μΜ                                            | Not Specified          | [7]       |
| Wehi 164   | Fibrosarcoma              | 51 μg/mL                                            | Not Specified          | [7]       |

## **Anti-inflammatory Activity**

**Umbelliprenin** has demonstrated significant anti-inflammatory properties. It can modulate the production of various cytokines, leading to an overall anti-inflammatory response.[9] For instance, in vivo studies have shown that **umbelliprenin** can induce anti-inflammatory responses by promoting a Th2-dominant immune response.[9] It has also been shown to inhibit



the production of pro-inflammatory mediators like nitric oxide (NO) and prostaglandin E2 (PGE2) in vitro.[10]

### **Neuroprotective Effects**

Emerging evidence suggests that **umbelliprenin** possesses neuroprotective properties. Studies have indicated its potential to mitigate oxidative stress and neuroinflammation, which are key pathological features of several neurodegenerative diseases.[11] For instance, **umbelliprenin** has been shown to have protective effects in animal models of Parkinson's disease and cerebral ischemia/reperfusion injury.[12][13]

## **Mechanisms of Action & Signaling Pathways**

**Umbelliprenin** exerts its pharmacological effects by modulating several key signaling pathways involved in cell survival, proliferation, and inflammation.

### PI3K/Akt/ERK Signaling Pathway

In the context of cancer, particularly breast cancer, **umbelliprenin** has been shown to inhibit the PI3K/Akt/ERK signaling pathway.[8] This pathway is crucial for cell proliferation, survival, and angiogenesis. By downregulating key components of this pathway, **umbelliprenin** can suppress tumor growth and metastasis.[8]





Click to download full resolution via product page

Caption: Umbelliprenin inhibits the PI3K/Akt/ERK signaling pathway.

## Wnt/β-catenin Signaling Pathway



The Wnt/β-catenin signaling pathway, which is critical for cell proliferation and differentiation, is another target of **umbelliprenin**.[1] Dysregulation of this pathway is often implicated in cancer. **Umbelliprenin** has been found to disrupt this pathway, leading to the induction of apoptosis in cancer cells.[1][3]



Click to download full resolution via product page

Caption: **Umbelliprenin** disrupts the Wnt/ $\beta$ -catenin signaling pathway.



### **Apoptotic Pathways**

**Umbelliprenin** is known to induce both the extrinsic and intrinsic pathways of apoptosis.[1][14] In the extrinsic pathway, it can activate caspase-8, while in the intrinsic pathway, it can activate caspase-9 and inhibit the anti-apoptotic protein Bcl-2.[15]



Click to download full resolution via product page

Caption: Umbelliprenin induces both extrinsic and intrinsic apoptotic pathways.

# Experimental Protocols In Vitro Cytotoxicity Assay (MTT Assay)

A frequently cited method to determine the cytotoxic effects of **umbelliprenin** is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

 Cell Seeding: Cancer cells (e.g., 4T1, CT26) are seeded in 96-well plates at a specific density (e.g., 5 × 10<sup>3</sup> cells/well) and incubated for 24 hours to allow for cell attachment.[6][16]



- Treatment: The cells are then treated with various concentrations of umbelliprenin (e.g., 3.125 to 200 μg/ml) dissolved in a solvent like DMSO. Control wells receive the solvent alone.[6]
- Incubation: The plates are incubated for different time periods (e.g., 24, 48, and 72 hours).[6]
- MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for a further 3-4 hours to allow for the formation of formazan crystals.
- Solubilization: The supernatant is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
- Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
- Data Analysis: Cell viability is calculated as a percentage of the control, and the IC50 value is determined.

### In Vivo Tumor Model (Colorectal Cancer)

The antitumor effects of **umbelliprenin** have been evaluated in vivo using animal models.

- Tumor Induction: Colorectal tumors are induced in mice (e.g., BALB/c) by intradermal injection of a cancer cell line (e.g., CT26).[16]
- Treatment: Once tumors are established, mice are treated with umbelliprenin (e.g., intraperitoneal injections of 2.5 mg/200 μl every other day for 8 days) or a control vehicle.[9]
   [16]
- Monitoring: Tumor size is measured regularly. At the end of the experiment, serum levels of cytokines (e.g., IFN-y, IL-4) are measured by ELISA, and tumor tissues are collected for immunohistochemical analysis of markers for proliferation (e.g., Ki-67), angiogenesis (e.g., VEGF, MMP2, MMP9), and cell adhesion (e.g., E-cadherin).[16]
- Metastasis Assessment: Organs such as the liver and lungs are examined for signs of metastasis.[16]





Click to download full resolution via product page

Caption: General experimental workflow for in vivo antitumor studies.

### Conclusion

**Umbelliprenin** is a multifaceted natural compound with a compelling pharmacological profile. Its demonstrated anticancer, anti-inflammatory, and neuroprotective activities, underpinned by its modulation of critical cellular signaling pathways, position it as a strong candidate for further preclinical and clinical investigation. The quantitative data and experimental protocols summarized herein provide a solid foundation for researchers and drug development professionals to build upon in their efforts to translate the therapeutic potential of **umbelliprenin** into novel treatments for a range of human diseases. Further research into its pharmacokinetics, bioavailability, and safety profile is warranted to advance its development as a therapeutic agent.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

1. Buy Umbelliprenin (EVT-3162829) | 532-16-1 [evitachem.com]

### Foundational & Exploratory





- 2. researchgate.net [researchgate.net]
- 3. Assessment of the Antitumor Potential of Umbelliprenin, a Naturally Occurring Sesquiterpene Coumarin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. sid.ir [sid.ir]
- 7. Assessment of the Antitumor Potential of Umbelliprenin, a Naturally Occurring Sesquiterpene Coumarin - ProQuest [proquest.com]
- 8. Umbelliprenin Inhibited Angiogenesis and Metastasis of MDA-MB-231 Cell Line through Downregulation of CoCl2 / EGFMediated PI3K / AKT / ERK Signaling [mejc.sums.ac.ir]
- 9. Umbelliprenin induced both anti-inflammatory and regulatory cytokines in C57/BL6 mice -PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Umbelliprenin via increase in the MECP2 and attenuation of oxidative stress mitigates
  the autistic-like behaviors in mouse model of maternal separation stress PMC
  [pmc.ncbi.nlm.nih.gov]
- 12. Neuroprotective effects of umbelliferone and esculetin in a mouse model of Parkinson's disease PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Neuroprotective effect of Umbelliferone against Cerebral ischemia/Reperfusion induced neurological deficits: in-vivo and in-silico studies PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Umbelliprenin, a bioactive constituent from the genus Ferula has cytotoxic and apoptotic activity in a dose- and time-dependent manner PMC [pmc.ncbi.nlm.nih.gov]
- 15. brieflands.com [brieflands.com]
- 16. Antitumor Effects of Umbelliprenin in a Mouse Model of Colorectal Cancer PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comprehensive Overview of the Pharmacological Profile of Umbelliprenin]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1683724#pharmacological-profile-of-umbelliprenin-a-comprehensive-overview]

#### **Disclaimer & Data Validity:**





The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com